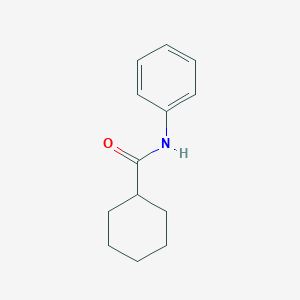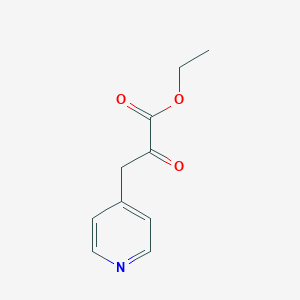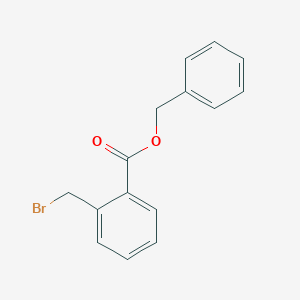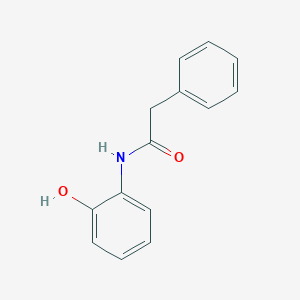
N-(2-羟基苯基)-2-苯乙酰胺
描述
“N-(2-hydroxyphenyl)acetamide” also known as “O-acetaminophenol” and “2-acetylaminophenol”, is a derivative of salicylic acid . It has been reported as a less toxic compound compared to paracetamol or aspirin with anti-platelet aggregating and anti-inflammatory activity .
Synthesis Analysis
“N-(2-hydroxyphenyl)acrylamide” as a functional monomer was synthesized and its complexation with Ni(II) ions was surveyed. Then, complex monomer (Ni(II)/N-(2-hydroxyphenyl)acrylamide) polymerized with EGDMA as a crosslinking agent and AIBN as an initiator .Molecular Structure Analysis
The molecular formula of “N-(2-hydroxyphenyl)acetamide” is C7H7NO2 .Chemical Reactions Analysis
“N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)”, a derivative of valproic acid (VPA), has been proposed as a potential anticancer agent due to its improved antiproliferative effects in some cancer cell lines. Although there is evidence that VPA is metabolized by cytochrome P450 2C11 rat isoform, HO-AAVPA CYP-mediated metabolism has not yet been fully explored .Physical And Chemical Properties Analysis
The density of “N-(2-hydroxyphenyl)acetamide” is 1.3±0.1 g/cm3. Its boiling point is 338.4±25.0 °C at 760 mmHg. The vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 60.5±3.0 kJ/mol. The flash point is 158.4±23.2 °C .科学研究应用
离子印迹聚合物合成
该化合物已被用于合成镍(II)离子的离子印迹聚合物。 它作为一种功能性单体与Ni(II)离子络合,然后聚合形成具有特定镍(II)离子结合位点的材料 .
微生物降解研究
它已参与微生物降解研究,其中某些细菌如氨基杆菌和多粘芽孢杆菌将2-苯并恶唑啉酮 (BOA) 降解为包括N-(2-羟基苯基)乙酰胺衍生物在内的各种化合物 .
抗炎和抗氧化研究
N-(2-羟基苯基)-2-苯乙酰胺及其金纳米粒子缀合物已被研究用于其通过减轻小鼠炎症和氧化损伤来预防甘油诱导的急性肾损伤的潜力 .
止痛药和退热药
它也称为对乙酰氨基酚,是一种广泛用于缓解疼痛和降低发烧的药物,在许多国家均可非处方获得.
肝毒性评价
已经对从丙戊酸衍生的新化合物,如 N-(2-羟基苯基)-2-丙基戊酰胺 (HO-AAVPA) 进行了研究,该化合物在不同的癌细胞系中显示出比丙戊酸更好的抗增殖活性 .
作用机制
Target of Action
N-(2-hydroxyphenyl)-2-phenylacetamide, also known as OH-VPA, is a derivative of valproic acid (VPA) and has been identified as a histone deacetylase inhibitor . This compound has shown improved antiproliferative activity towards various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, and SKBr3) and human cervical cancer cell lines (HeLa), compared to that of VPA .
Mode of Action
The compound interacts with its targets, primarily histone deacetylases, to inhibit their activity . This inhibition leads to the release of nuclear HMGB1 and modifies reactive oxygen species (ROS) levels in HeLa cells . The compound’s interaction with its targets results in changes in the cellular environment, leading to the inhibition of cell growth and induction of apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways influenced by this compound is the histone deacetylation pathway . By inhibiting histone deacetylases, the compound alters the acetylation state of histones, thereby influencing gene expression. This can lead to changes in cell growth and survival .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of the action of N-(2-hydroxyphenyl)-2-phenylacetamide is the inhibition of cell growth and the induction of apoptosis in various cancer cell lines . This is achieved through the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of N-(2-hydroxyphenyl)-2-phenylacetamide can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the presence of specific enzymes can all influence the compound’s action
未来方向
属性
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)15-14(17)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFXRWOIRKOKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356860 | |
| Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95384-58-0 | |
| Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



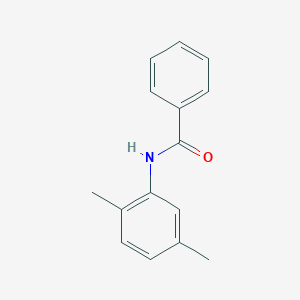

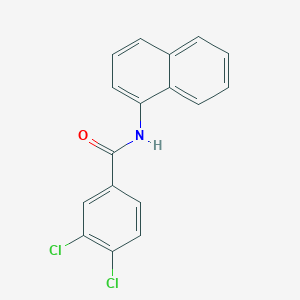


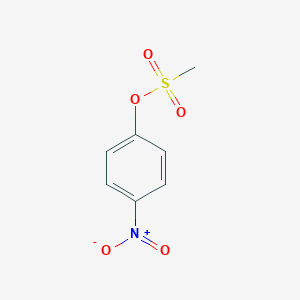

![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
